REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH3:12])[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[CH:6]=1.Br[C:14]([CH3:19])([CH3:18])[C:15](Br)=[O:16]>C(Cl)Cl>[CH3:18][CH:14]1[CH2:19][C:9]2[C:10](=[C:5]([CH3:12])[CH:6]=[C:7]([CH3:11])[CH:8]=2)[C:15]1=[O:16] |f:0.1.2.3|
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously, whereupon vigorous evolution of gases
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature 15 hours
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
poured onto ice-water, which
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed first with a saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated NaC1 solution, and dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
was distilled over a short distillation bridge
|
Type
|
CUSTOM
|
Details
|
passed over at 81°-90° C./0.1-0.2 mbar in the form of a colorless oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized at room temperature
|
Name
|
|
Type
|
|
Smiles
|
CC1C(C2=C(C=C(C=C2C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |